molecular formula C8H8ClF2NO B13556430 2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol

2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol

Cat. No.: B13556430
M. Wt: 207.60 g/mol
InChI Key: SYTXJCJIPZJRTD-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClF2NO It is a derivative of phenylethanol, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol typically involves the reaction of 2-chloro-4,5-difluorobenzaldehyde with an appropriate amine source under controlled conditions. One common method involves the reduction of the corresponding nitro compound followed by amination. The reaction conditions often require the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-chloro-4,5-difluorobenzaldehyde, while reduction could produce 2-chloro-4,5-difluorophenylethanol.

Scientific Research Applications

2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
  • 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol
  • 2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol

Uniqueness

2-Amino-2-(2-chloro-4,5-difluorophenyl)ethan-1-ol is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

2-amino-2-(2-chloro-4,5-difluorophenyl)ethanol

InChI

InChI=1S/C8H8ClF2NO/c9-5-2-7(11)6(10)1-4(5)8(12)3-13/h1-2,8,13H,3,12H2

InChI Key

SYTXJCJIPZJRTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(CO)N

Origin of Product

United States

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